Benzoic acid (2-chloro-phenyl)-cyano-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid (2-chloro-phenyl)-cyano-methyl ester is an organic compound with the molecular formula C14H10ClNO2. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-chloro-phenyl group and a cyano-methyl ester group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid (2-chloro-phenyl)-cyano-methyl ester typically involves the esterification of 2-chlorobenzoic acid with cyano-methyl alcohol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid (2-chloro-phenyl)-cyano-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the 2-chloro-phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 2-chloro-phenyl-cyano-methyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid (2-chloro-phenyl)-cyano-methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid (2-chloro-phenyl)-cyano-methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid (2-chloro-phenyl)-methyl ester
- Benzoic acid (2-chloro-phenyl)-ethyl ester
- Benzoic acid (2-chloro-phenyl)-propyl ester
Uniqueness
Benzoic acid (2-chloro-phenyl)-cyano-methyl ester is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. The cyano group can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89549-74-6 |
---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
[(2-chlorophenyl)-cyanomethyl] benzoate |
InChI |
InChI=1S/C15H10ClNO2/c16-13-9-5-4-8-12(13)14(10-17)19-15(18)11-6-2-1-3-7-11/h1-9,14H |
InChI Key |
DKVVGPYKLNKJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.